molecular formula C12H19NO3 B3172467 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine CAS No. 946728-23-0

2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine

Cat. No.: B3172467
CAS No.: 946728-23-0
M. Wt: 225.28 g/mol
InChI Key: QMQWJGBVBOKYFF-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is an organic compound with a complex structure that includes multiple ether linkages and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine typically involves the reaction of 5-methyl-2-nitrophenol with 2-(2-methoxyethoxy)ethanol under basic conditions to form the corresponding ether. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to form the amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the amine from the nitro precursor.

    Substitution: Formation of halogenated or sulfonated aromatic compounds.

Scientific Research Applications

2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ether linkages and amine group allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
  • 2-(2-Methoxyethoxy)ethanol
  • Bis(2-methoxyethyl)amine

Uniqueness

2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is unique due to its combination of ether linkages and an aromatic amine group, which provides distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-10-3-4-12(11(13)9-10)16-8-7-15-6-5-14-2/h3-4,9H,5-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQWJGBVBOKYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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